4-Amino-6-methyl-1,3,5-triazinan-2-one
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Overview
Description
4-Amino-6-methyl-1,3,5-triazinan-2-one is a heterocyclic compound with the molecular formula C4H6N4O. It is a derivative of triazine, a six-membered ring containing three nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-6-methyl-1,3,5-triazinan-2-one can be synthesized through several methodsThe reaction typically occurs in a solvent such as dioxane or dichloroethane under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-methyl-1,3,5-triazinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-Amino-6-methyl-1,3,5-triazinan-2-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-6-methyl-1,3,5-triazinan-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-methyl-1,3,5-triazin-2-ol: This compound is structurally similar but contains a hydroxyl group instead of a carbonyl group.
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Another similar compound with a methoxy group at the 4-position.
Uniqueness
4-Amino-6-methyl-1,3,5-triazinan-2-one is unique due to its specific substitution pattern and the presence of both amino and methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C4H10N4O |
---|---|
Molecular Weight |
130.15 g/mol |
IUPAC Name |
4-amino-6-methyl-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C4H10N4O/c1-2-6-3(5)8-4(9)7-2/h2-3,6H,5H2,1H3,(H2,7,8,9) |
InChI Key |
YZBJHZZFUITLTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1NC(NC(=O)N1)N |
Origin of Product |
United States |
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